molecular formula C10H10F2 B14504650 5,8-Difluoro-1,2,3,4-tetrahydronaphthalene CAS No. 64683-02-9

5,8-Difluoro-1,2,3,4-tetrahydronaphthalene

Cat. No.: B14504650
CAS No.: 64683-02-9
M. Wt: 168.18 g/mol
InChI Key: WUOKVKOLOJWKSI-UHFFFAOYSA-N
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Description

5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated derivative of tetrahydronaphthalene. This compound is characterized by the presence of two fluorine atoms at the 5 and 8 positions on the naphthalene ring. It is a colorless liquid that is used in various chemical and industrial applications due to its unique properties.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluorinated naphthoquinones, fully hydrogenated naphthalenes, and various halogenated derivatives .

Scientific Research Applications

5,8-Difluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 5,8-Difluoro-1,2,3,4-tetrahydronaphthalene exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in a range of chemical reactions. These interactions often involve the formation of strong hydrogen bonds and halogen bonds, which can influence the compound’s biological activity and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Difluoro-1,2,3,4-tetrahydronaphthalene is unique due to the presence of fluorine atoms, which significantly alter its chemical and physical properties compared to non-fluorinated analogs.

Properties

CAS No.

64683-02-9

Molecular Formula

C10H10F2

Molecular Weight

168.18 g/mol

IUPAC Name

5,8-difluoro-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H10F2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h5-6H,1-4H2

InChI Key

WUOKVKOLOJWKSI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C=CC(=C2C1)F)F

Origin of Product

United States

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